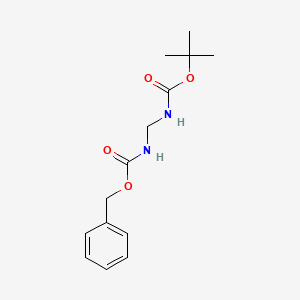

Benzyl tert-butyl methylenedicarbamate

Beschreibung

Benzyl tert-butyl methylenedicarbamate is a carbamate derivative featuring a benzyl group, a tert-butyl moiety, and a methylenedicarbamate backbone. Carbamates of this class are frequently employed as intermediates in organic synthesis, particularly in peptide coupling and protective group strategies. The tert-butyl group serves as a steric shield to enhance stability during reactions, while the benzyl substituent may influence solubility and reactivity in subsequent transformations .

Eigenschaften

IUPAC Name |

benzyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-15-12(17)19-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHSHHHIWNJGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl tert-butyl methylenedicarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly, resulting in the formation of the desired compound . Another method involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide .

Industrial Production Methods: Industrial production of benzyl tert-butyl methylenedicarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl tert-butyl methylenedicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.

Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogenation with palladium on carbon (Pd-C).

Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed:

Oxidation: Benzoic acids.

Reduction: Benzyl alcohols.

Substitution: Benzylic halides.

Wissenschaftliche Forschungsanwendungen

Benzyl tert-butyl methylenedicarbamate has a wide range of applications in scientific research:

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is employed in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzyl tert-butyl methylenedicarbamate involves the protection of amine groups through the formation of carbamate esters. The compound reacts with amines to form stable carbamate derivatives, which can be deprotected under acidic or basic conditions . This mechanism is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are essential.

Vergleich Mit ähnlichen Verbindungen

Di-tert-butyl ((5-methoxypyridine-3,4-diyl)bis(methylene))dicarbamate

- Structural Differences : This compound replaces the benzyl group with a 5-methoxypyridine moiety, introducing aromatic heterocyclic character. The tert-butyl groups remain identical, but the methylenedicarbamate bridges two pyridine carbons instead of a benzyl system.

tert-Butyl (1H-pyrazol-1-yl)methylenedicarbamate

- Synthesis Efficiency : Synthesized via a coupling reaction (TBTU/Et$_3$N in DMF) with a low yield of 15%, indicating steric challenges from the tert-butyl group during amide bond formation .

- Functionalization : Subsequent reduction with LiAlH$_4$ achieves 81% yield, highlighting the tert-butyl group’s role in stabilizing intermediates .

General Carbamate Derivatives

- Reactivity Trends :

- Benzyl-containing carbamates typically exhibit higher lipophilicity compared to pyridine or pyrazole analogs, affecting solubility in polar solvents.

- tert-Butyl groups reduce reaction rates in nucleophilic substitutions due to steric hindrance but improve thermal stability.

Comparative Data Table

Research Findings and Challenges

- Synthesis Limitations : Low yields in tert-butyl-containing carbamates (e.g., 15% in pyrazole-dicarbamate synthesis ) suggest steric challenges during coupling steps. Optimizing reaction conditions (e.g., alternative coupling reagents) may improve efficiency.

- Safety Considerations : Pyridine-based dicarbamates demand rigorous safety measures, implying similar protocols may apply to benzyl analogs despite lacking direct data .

- Pyridine/pyrazole moieties introduce π-π stacking capabilities, useful in coordination chemistry.

Biologische Aktivität

Benzyl tert-butyl methylenedicarbamate is a compound of interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- CAS Number : Not explicitly listed in the available literature but related compounds have been documented.

Synthesis

The synthesis of benzyl tert-butyl methylenedicarbamate typically involves the reaction of benzyl amine with tert-butyl methylenedicarbamate under controlled conditions. The reaction conditions and reagents can significantly influence the yield and purity of the final product.

Biological Activity Overview

Benzyl tert-butyl methylenedicarbamate has been evaluated for various biological activities, including:

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects. For instance, derivatives of tert-butyl carbamates exhibited significant inhibition in carrageenan-induced rat paw edema models, with inhibition percentages ranging from 39% to 54% within 12 hours .

- Antimicrobial Properties : Some studies suggest that carbamate derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Cytotoxicity : Research indicates that certain structural modifications can enhance cytotoxic effects against cancer cell lines, suggesting a pathway for therapeutic applications in oncology.

The biological activity of benzyl tert-butyl methylenedicarbamate may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to benzyl tert-butyl methylenedicarbamate have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Antioxidant Activity : Some studies suggest that carbamate derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of various carbamate derivatives, benzyl tert-butyl methylenedicarbamate was compared with indomethacin (a standard anti-inflammatory drug). The results indicated that the compound exhibited comparable efficacy in reducing edema in animal models .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial activity of benzyl tert-butyl methylenedicarbamate against various bacterial strains showed promising results. The compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.